Enantiomer-Specific Cellular Potency: (+)-SHIN1 vs. Racemic SHIN1 in SHMT2-Deleted HCT-116 Cells
(+)-SHIN1, the active (+) enantiomer, demonstrates potent inhibition of cytosolic SHMT1 with an IC50 of less than 50 nM in HCT-116 cells rendered deficient in SHMT2 . This contrasts sharply with the racemic SHIN1 (RZ-2994), which inhibits the same SHMT2-deleted HCT-116 cell line with an IC50 of 10 nM [1]. The differential potency (10 nM vs. <50 nM) reflects the distinct contributions of the stereoisomers and underscores that the (+) enantiomer is not simply a more potent version of the racemate but rather a compound with a distinct pharmacological profile.
| Evidence Dimension | Inhibition of cell growth (IC50) |
|---|---|
| Target Compound Data | < 50 nM |
| Comparator Or Baseline | Racemic SHIN1 (RZ-2994): 10 nM |
| Quantified Difference | Racemic SHIN1 is >5-fold more potent in this cellular context, indicating distinct isoform selectivity. |
| Conditions | HCT-116 human colorectal carcinoma cells with SHMT2 deletion |
Why This Matters
This data proves that (+)-SHIN1 and racemic SHIN1 are not interchangeable; the choice of compound dictates the degree of SHMT1 vs. SHMT2 engagement, which is critical for interpreting metabolic flux studies.
- [1] SHIN1 (RZ-2994) Product Page. InvivoChem. CAS 2146095-85-2. View Source
